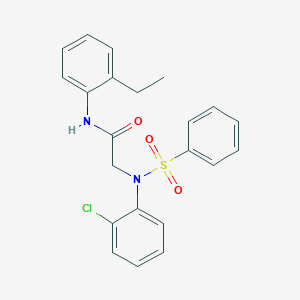![molecular formula C17H18ClNO4S B411431 Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333453-05-7](/img/structure/B411431.png)
Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is an organic compound with a complex structure, featuring a sulfonyl group, a chloro-substituted aromatic ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-4-methylaniline in the presence of a base such as pyridine.
Coupling with methyl 2-bromoacetate: The sulfonyl chloride intermediate is then reacted with methyl 2-bromoacetate in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The aromatic rings and sulfonyl group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Methyl 2-(3-chloro-4-methylphenyl)acetate: Lacks the sulfonyl group, making it less reactive.
Methyl 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate: Similar structure but without the chloro substitution, affecting its reactivity and applications.
Uniqueness
Methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is unique due to the presence of both the sulfonyl and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-4-8-15(9-5-12)24(21,22)19(11-17(20)23-3)14-7-6-13(2)16(18)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFCYIJQCMPLNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B411348.png)
![2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411350.png)
![N,N-diethyl-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411352.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411354.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411355.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethylanilino}-N-(2-methylphenyl)acetamide](/img/structure/B411356.png)
![N-(tert-butyl)-2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411359.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411362.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411364.png)
![2-[3-chloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B411368.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411370.png)
